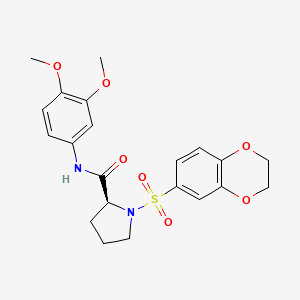![molecular formula C16H17NO3S B7471658 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide, also known as AMS, is a sulfonamide-based compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.42 g/mol. AMS is a versatile compound that has been used in a variety of applications, including as a fluorescent probe, a drug target, and a chemical biology tool.
Mécanisme D'action
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide is a sulfonamide-based compound that acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ion, which can have therapeutic effects in certain diseases, such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has also been shown to have anti-inflammatory effects and to decrease the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide in lab experiments is its versatility. It can be used as a fluorescent probe, a drug target, and a chemical biology tool. Another advantage is its relatively low cost and ease of synthesis. However, one limitation is its potential toxicity, which can vary depending on the concentration used and the duration of exposure.
Orientations Futures
There are many potential future directions for research involving 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. Another area of interest is the use of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide as a tool for studying the mechanism of action of other proteins. Additionally, 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide could be used in combination with other compounds to enhance its therapeutic effects and decrease its toxicity.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide involves the reaction of 4-acetylsulfanilamide with 3-methylbenzyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide. The purity of the compound can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a drug target for cancer and other diseases. 4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide has been shown to bind to various proteins, including carbonic anhydrase IX, and has been used as a tool to study the mechanism of action of these proteins.
Propriétés
IUPAC Name |
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-4-3-5-14(10-12)11-17-21(19,20)16-8-6-15(7-9-16)13(2)18/h3-10,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAAHKLVZDLNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)




![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)


![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)